methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfanylacetyl bridge to a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate scaffold. Its synthesis leverages high-reactivity intermediates like acetylenic aldehydes and sulfur-containing building blocks, enabling efficient functionalization of multiple reactive centers (e.g., mercapto and carbonyl groups) .
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-14-12-19-26-27-24(28(19)17-10-7-6-8-15(14)17)32-13-20(29)25-22-21(23(30)31-2)16-9-4-3-5-11-18(16)33-22/h6-8,10,12H,3-5,9,11,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYGHFSKMFVBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a triazole moiety known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure combines elements from triazole and quinoline derivatives, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that triazole derivatives demonstrated an IC50 value of 4.363 μM in human colon cancer (HCT 116) cell lines, indicating strong anticancer potential compared to doxorubicin .
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. Studies show that similar compounds effectively inhibit bacterial growth and exhibit antifungal activity comparable to standard treatments. The synthesized derivatives were found to possess bactericidal activity against strains such as Enterobacter cloacae and Salmonella species .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Derivatives of triazole have been shown to inhibit key metabolic enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE by these compounds suggests their utility in managing symptoms associated with cholinergic dysfunction .
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on triazole derivatives revealed their effectiveness in inhibiting cell proliferation in various cancer types. The results showed that certain derivatives had a relative potency greater than 50% against cancer cells with specific molecular targets identified through molecular docking studies .
- Antimicrobial Efficacy :
- Enzyme Inhibition :
Summary Table of Biological Activities
| Activity | IC50 Value | Remarks |
|---|---|---|
| Anticancer (HCT 116) | 4.363 μM | Strong anticancer activity compared to doxorubicin |
| Antimicrobial | Varies | Effective against Enterobacter cloacae and Salmonella |
| AChE Inhibition | 0.74 μg/mL | Potential for Alzheimer's disease treatment |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Structural Diversity: The target compound’s triazoloquinoline core distinguishes it from analogs like 2-[(3,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, which lacks fused heterocycles but retains the cyclohepta[b]thiophene backbone . The sulfanylacetyl bridge in the target compound enhances solubility and bioavailability compared to direct thioether linkages in simpler analogs .
Bioactivity Trends: Triazole-containing derivatives (e.g., ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-...) show affinity for enzymatic targets like ALS (acetolactate synthase) in plants, aligning with herbicide development . Cyclohepta[b]thiophene-carboxamide derivatives exhibit antiproliferative effects, suggesting the scaffold’s versatility in oncology .
Synthetic Efficiency: The use of acetylenic aldehydes and azomethines in synthesizing the target compound mirrors strategies for generating diverse heterocyclic libraries with minimal starting materials . This contrasts with multi-step protocols for hexahydroquinoline derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
